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Introduction
Aptamers, short single-stranded nucleic acid or peptide molecules, have emerged as a

powerful class of ligands with high specificity and affinity for a wide range of targets. Their

unique properties, including ease of synthesis, chemical stability, and low immunogenicity,

make them promising alternatives to antibodies in various diagnostic, therapeutic, and research

applications. This guide provides a comprehensive overview of the current landscape of

aptamer nomenclature and classification systems, offering a structured framework for

understanding and organizing these versatile molecules.

Aptamer Nomenclature: An Evolving Landscape
Currently, a universally standardized system for aptamer nomenclature has yet to be formally

adopted by the scientific community. The naming of aptamers is often at the discretion of the

discovering researchers, leading to a variety of conventions. However, several common

practices have emerged:
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Target-Based Naming: The most prevalent method is to name an aptamer after its specific

target molecule. This is often appended with a numerical or alphanumerical identifier to

distinguish it from other aptamers binding to the same target. For instance, an aptamer that

binds to thrombin might be named "Thrombin Aptamer HD1" or "TBA-1".

Laboratory or Project-Based Identifiers: Research groups may use internal codes or project

names to designate their aptamers. While useful for internal tracking, this can lead to

ambiguity in the broader scientific literature.

Sequence-Derived Names: In some cases, aptamers are named based on a portion of their

nucleic acid sequence, although this is less common due to the complexity and length of the

sequences.

The lack of a standardized system presents challenges for data comparison and retrieval.

Efforts are underway to establish more formal guidelines, with aptamer databases playing a

crucial role in cataloging and organizing the growing number of identified aptamers.

Aptamer Classification Systems
Aptamers can be classified based on several key characteristics, providing a multi-faceted

approach to their categorization.

Classification by Molecular Composition
The fundamental building blocks of an aptamer determine its basic chemical and physical

properties.

DNA Aptamers: Composed of deoxyribonucleic acid, these aptamers are generally more

stable than their RNA counterparts.

RNA Aptamers: Composed of ribonucleic acid, RNA aptamers often exhibit a greater

structural diversity due to the presence of the 2'-hydroxyl group, which can participate in

forming complex tertiary structures.[1]

XNA Aptamers (Xeno Nucleic Acid Aptamers): These are synthetic nucleic acid analogues

that contain modified backbones or sugars, offering enhanced stability against nucleases

and potentially novel binding properties.
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Peptide Aptamers: These consist of a short, variable peptide loop constrained by a protein

scaffold. They offer the vast chemical diversity of amino acids for target recognition.[2]

Classification by Target Molecule
Aptamers can be categorized by the type of molecule they bind to, reflecting their broad target

range.

Small Molecule-Binding Aptamers: These aptamers recognize small organic or inorganic

molecules, such as drugs, metabolites, and metal ions.

Protein-Binding Aptamers: This is the largest class of aptamers, targeting a wide array of

proteins, including enzymes, growth factors, and cell surface receptors.

Nucleic Acid-Binding Aptamers: Some aptamers are selected to bind to specific DNA or RNA

sequences or structures.

Cell-Binding Aptamers: These aptamers are selected against whole cells to recognize

specific cell-surface markers in their native conformation. This is often achieved through a

process called Cell-SELEX.[3]

Classification by Application
The intended use of an aptamer provides a functional classification.

Therapeutic Aptamers: Designed for in vivo use to treat diseases. They can act as

antagonists, agonists, or as targeting agents for drug delivery.[4]

Diagnostic Aptamers: Used for the detection of biomarkers in clinical samples for disease

diagnosis and monitoring.

Sensing Aptamers (Aptasensors): Integrated into biosensing platforms to detect the

presence or concentration of a target analyte.[5]

Research Reagents: Employed as tools in basic research for applications such as protein

purification, flow cytometry, and microscopy.

Classification by Secondary Structure
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The secondary structure of nucleic acid aptamers plays a critical role in their three-dimensional

folding and target recognition. Aptamers can be classified based on their conserved structural

motifs. This is a more nuanced classification that requires computational or experimental

structural analysis. Common motifs include:

Stem-loop (Hairpin): A common structural element where a single-stranded loop is closed by

a double-stranded stem.

G-quadruplex: A four-stranded structure formed by guanine-rich sequences. The thrombin-

binding aptamer is a well-known example.

Pseudoknot: A tertiary structure containing at least two stem-loop structures in which the

loop of one stem forms part of the second stem.

Bulges and Internal Loops: Unpaired nucleotide regions within a double-stranded stem that

introduce flexibility and are often involved in target binding.

Quantitative Data on Aptamer Characteristics
The following tables summarize key quantitative data for a selection of well-characterized

aptamers, providing a basis for comparison. Data has been compiled from various aptamer

databases and literature sources.[6][7][8][9][10]

Table 1: Binding Affinities of Selected Aptamers

Aptamer Name Target Aptamer Type
Dissociation
Constant (Kd)

AS1411 Nucleolin DNA ~1 nM

Pegaptanib

(Macugen)
VEGF-165 RNA ~50 pM

Thrombin Binding

Aptamer (TBA)
Thrombin DNA ~25 nM

Sgc8 PTK7 DNA ~0.8 nM

A10 PSMA RNA ~2 nM
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Table 2: Length and Modifications of Selected Aptamers

Aptamer Name Length (nucleotides) Chemical Modifications

AS1411 26 Unmodified

Pegaptanib (Macugen) 28
2'-fluoro and 2'-O-methyl

modifications, 5'-PEG

Thrombin Binding Aptamer

(TBA)
15 Unmodified

Sgc8 41 Unmodified

A10 37 2'-fluoro modifications

Experimental Protocols
The selection and characterization of aptamers involve a series of meticulous experimental

procedures. The following are detailed methodologies for key experiments.

Systematic Evolution of Ligands by Exponential
Enrichment (SELEX)
SELEX is the cornerstone technique for isolating high-affinity aptamers from a large

combinatorial library of nucleic acid sequences.[3]

1. Cell-SELEX Protocol

Cell-SELEX is used to select aptamers that bind to cell-surface molecules in their native

conformation.[11]

Materials:

Target cells (live)

Control cells (for counter-selection)

ssDNA or RNA library (10^14 - 10^15 random sequences)
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Binding buffer (e.g., PBS with MgCl2 and BSA)

Washing buffer (e.g., PBS with MgCl2)

Elution buffer (e.g., high concentration of a competing ligand or thermal elution)

PCR reagents (for DNA library) or RT-PCR and IVT reagents (for RNA library)

Primers (forward and reverse, one may be biotinylated for strand separation)

Streptavidin-coated magnetic beads (for ssDNA separation)

Methodology:

Library Preparation: Synthesize a random oligonucleotide library with constant primer

binding sites flanking a central random region.

Incubation with Target Cells: Incubate the oligonucleotide library with the target cells in

binding buffer. The incubation time and temperature are optimized for the specific cell

type.

Partitioning: Remove unbound sequences by washing the cells with washing buffer. The

stringency of the washes is typically increased in later rounds of selection.

Elution: Elute the bound oligonucleotides from the cells using an appropriate method (e.g.,

thermal shock, enzymatic digestion of the cell surface, or competitive elution).

Amplification: Amplify the eluted sequences by PCR (for DNA) or RT-PCR followed by in

vitro transcription (for RNA).

ssDNA/RNA Generation: For DNA libraries, separate the strands of the PCR product to

generate a single-stranded pool for the next round. This can be achieved using methods

like asymmetric PCR or by using a biotinylated primer and streptavidin beads.

Counter-Selection: To enhance specificity, incubate the enriched pool with control cells

and collect the unbound fraction. This step removes sequences that bind to common cell

surface molecules.
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Iterative Rounds: Repeat the selection cycle (steps 2-7) for several rounds (typically 8-15

rounds) to enrich for high-affinity binders.

Sequencing and Characterization: Sequence the final enriched pool using next-generation

sequencing to identify individual aptamer candidates. Characterize the binding affinity and

specificity of individual aptamers.

2. Capture-SELEX Protocol

Capture-SELEX is particularly useful for selecting aptamers against small molecules that are

difficult to immobilize directly.[12][13]

Materials:

ssDNA or RNA library with a capture sequence

Biotinylated capture oligonucleotide complementary to the capture sequence in the library

Streptavidin-coated magnetic beads or agarose resin

Target molecule in solution

Binding buffer

Washing buffer

Elution buffer (containing the target molecule)

PCR/RT-PCR reagents and primers

Methodology:

Library Immobilization: Hybridize the oligonucleotide library with the biotinylated capture

oligonucleotide. Immobilize the resulting duplexes onto streptavidin-coated solid support.

Washing: Wash the immobilized library to remove any unbound sequences.
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Target-Induced Elution: Incubate the immobilized library with a solution containing the

target molecule. Oligonucleotides that bind to the target may undergo a conformational

change that releases them from the capture oligonucleotide.

Collection of Eluted Sequences: Collect the supernatant containing the target-bound

aptamers.

Amplification and Regeneration: Amplify the collected sequences and prepare the single-

stranded pool for the next round of selection.

Iterative Rounds: Repeat the selection cycle for multiple rounds to enrich for aptamers that

are efficiently eluted by the target.

Sequencing and Characterization: Sequence the final enriched pool and characterize the

binding properties of individual aptamers.

Visualizing Aptamer-Related Pathways and
Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in aptamer

science.
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A flowchart of the Systematic Evolution of Ligands by Exponential Enrichment (SELEX)
process.
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A hierarchical classification system for aptamers.
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Mechanism of an antagonist aptamer inhibiting a cell signaling pathway.
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The basic working principle of a signal-on aptasensor.

Conclusion
The field of aptamer technology is rapidly advancing, with new aptamers and applications

being discovered at an accelerated pace. While a standardized nomenclature system is still in

development, the classification frameworks based on composition, target, application, and

structure provide a robust means of organizing and understanding these versatile molecules.

The detailed experimental protocols for SELEX and other characterization methods are

essential for the continued development of novel, high-performance aptamers. As the field

matures, the adoption of standardized reporting and naming conventions will be crucial for

facilitating collaboration and innovation in aptamer research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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